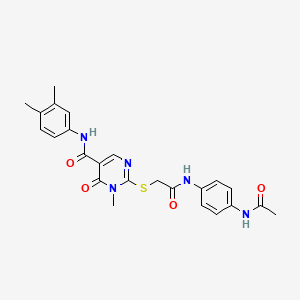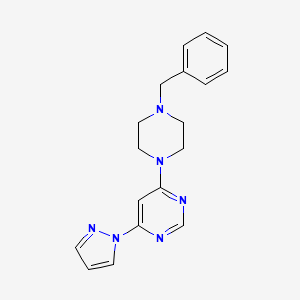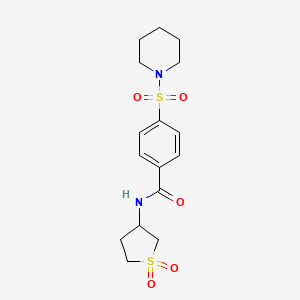![molecular formula C13H14Cl2N2O4 B2453162 Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate CAS No. 477870-09-0](/img/structure/B2453162.png)
Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of ethyl acetate, which is a common ester used in a variety of applications from adhesives to food flavorings. The presence of the 2,4-dichlorophenyl group suggests that this compound may have some biological activity, as dichlorophenyl groups are often found in pesticides and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate 2,4-dichlorophenyl compound with a 1,2,4-oxadiazole derivative. The exact conditions would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an ester functional group (from the ethyl acetate moiety), a 2,4-dichlorophenyl group, and a 1,2,4-oxadiazole ring. The dichlorophenyl group is a type of aromatic ring, which could contribute to the compound’s stability and possibly its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group might make it somewhat polar, while the dichlorophenyl and 1,2,4-oxadiazole groups could contribute to its stability .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Efficient Synthesis Under Ultrasound Irradiation : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, structurally related to Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate, were synthesized using ultrasound irradiation, which significantly reduced reaction times (Machado et al., 2011).
Antimicrobial and Anti-inflammatory Applications
Antimicrobial Activities : Various derivatives, including 1,3,4-oxadiazole compounds, have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria (Rasool et al., 2016); (Rehman et al., 2016).
Anti-inflammatory Potential : Some oxadiazole derivatives exhibit significant anti-inflammatory activity, as seen in carrageenan-induced rat paw edema tests (Husain et al., 2008).
Structural and Spectroscopic Studies
- Structural Characterization : X-ray diffraction techniques and NMR spectroscopy have been used to characterize structures closely related to this compound (Şahin et al., 2014).
Synthesis of Derivatives
- Derivative Synthesis for Biological Applications : Synthesis of 1,3,4-oxadiazole derivatives, similar to the chemical , has led to compounds with potential biological applications, such as anti-inflammatory and analgesic properties (Wagle et al., 2008); (Wagle et al., 2008).
Anticancer Evaluation
- Potential Anticancer Activity : N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, structurally related to the compound of interest, have shown promising anticancer activities in several cancer cell lines (Ravinaik et al., 2021).
Lipase and α-Glucosidase Inhibition
- Inhibition of Enzymes : Compounds derived from 1,3,4-oxadiazoles have demonstrated inhibitory effects on lipase and α-glucosidase, suggesting potential applications in metabolic diseases (Bekircan et al., 2015).
Aldose Reductase Inhibition
- Aldose Reductase Inhibitors : Iminothiazolidin-4-one acetate derivatives, related in structure, have been studied for their inhibition of aldose reductase, an enzyme involved in diabetic complications (Ali et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Pharmacokinetics
The compound’s stability under physiological conditions and its potential metabolites are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Specific details about how these factors affect the compound’s action are currently unknown .
Eigenschaften
IUPAC Name |
ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-3-20-12(18)7-11-17(13(19)16(2)21-11)10-5-4-8(14)6-9(10)15/h4-6,11H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYAIQIMLKCQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1N(C(=O)N(O1)C)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453079.png)




![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2453090.png)
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2453091.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2453092.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea](/img/structure/B2453096.png)
![(E)-4-(Dimethylamino)-N-[1-(4-fluorophenyl)-3-morpholin-4-ylpropyl]but-2-enamide](/img/structure/B2453097.png)
![tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride](/img/structure/B2453098.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2453101.png)